Silodosin S-Isomer is a specific stereoisomer of Silodosin, a pharmaceutical compound primarily used for the treatment of benign prostatic hyperplasia (BPH). Silodosin functions as an alpha-1 adrenergic receptor antagonist, selectively targeting the alpha-1A subtype of these receptors, which are predominantly found in the prostate and bladder. This selectivity facilitates the relaxation of smooth muscle in these areas, thus alleviating urinary symptoms associated with BPH.
Silodosin was developed by Kissei Pharmaceutical Co., Ltd., and received approval from the U.S. Food and Drug Administration in 2008. The compound is classified as a small molecule drug and is recognized under various brand names including Rapaflo and Urorec. Its chemical formula is , with a molecular weight of approximately 495.53 g/mol .
The synthesis of Silodosin involves several key steps to ensure high optical purity. One notable method begins with the reaction of an enantiomeric mixture of a precursor compound with (1S, 2R)-2-benzylaminocyclohexane methanol, resulting in a diastereomeric mixture. This mixture undergoes crystallization to achieve high enantiomeric excess (up to 99.9%) .
The general synthetic route includes:
Silodosin S-Isomer features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:
Key structural data include:
Silodosin undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to enhance yield and purity, achieving a final product suitable for pharmaceutical applications.
Silodosin acts primarily by antagonizing the alpha-1A adrenergic receptors located in the smooth muscles of the prostate and bladder neck. By blocking these receptors, Silodosin induces relaxation of the smooth muscle, leading to improved urinary flow and reduced symptoms associated with BPH.
The mechanism can be summarized as follows:
Silodosin S-Isomer exhibits distinct physical properties:
Chemical properties include:
Silodosin S-Isomer is primarily utilized in clinical settings for managing symptoms related to benign prostatic hyperplasia. Its selective action on alpha-1A adrenergic receptors makes it particularly effective for patients suffering from urinary retention or discomfort due to prostate enlargement.
Beyond its therapeutic use, ongoing research explores potential applications in related urological conditions and its interactions with other pharmacological agents【1】【7】.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3